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molecular formula C15H14O2 B1597973 2-(3-Methoxyphenyl)-1-phenylethan-1-one CAS No. 29955-26-8

2-(3-Methoxyphenyl)-1-phenylethan-1-one

Cat. No. B1597973
M. Wt: 226.27 g/mol
InChI Key: PCPRLBDYPYGZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09243011B2

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are m-methoxyphenyl chloride (142.7 mg, 1.0 mmol), acetophenone (299.9 mg, 2.5 mmol), palladium cinnamyl chloride (7.8 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyldicyclohexyl)phosphine (18.3 mg, 0.045 mmol), K3PO43H2O (663.9 mg, 2.5 mmol) in 3 mL dry toluene at 110° C. for 12 h. 2-(3′-Methoxylphenyl)-1-phenyl-1-ethanone (189.0 mg) was obtained with a yield of 84% as liquids. 1H NMR (300 MHz, CDCl3) δ 8.02-7.96 (m, 2H, ArH), 7.55-7.47 (m, 1H, ArH), 7.46-7.38 (m, 2H, ArH), 7.21 (t, J=7.8 Hz, 1H, ArH), 6.87-6.73 (m, 3H, ArH), 4.22 (s, 2H, CH2), 3.73 (s, 3H, OCH3); 13C NMR (75 MHz, CDCl3) δ 197.3, 159.6, 136.3, 135.9, 133.0, 129.5, 128.47, 128.45, 121.6, 115.0, 112.2, 55.0, 45.4; IR (neat) v (cm−1) 3058, 3002, 2938, 2835, 1682, 1597, 1490, 1448, 1317, 1263, 1211, 1153, 1050, 1020, 1001; MS (70 eV, EI) m/z (%): 227 (M++1, 2.28), 226 (M+, 12.78), 105 (100).
Quantity
142.7 mg
Type
reactant
Reaction Step One
Quantity
299.9 mg
Type
reactant
Reaction Step Two
Quantity
18.3 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.8 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](Cl)[CH:6]=[CH:7][CH:8]=1.[C:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:12])[CH3:11].P>C1(C)C=CC=CC=1.C(Cl)C=CC1C=CC=CC=1.[Pd]>[O:2]([C:3]1[CH:4]=[C:5]([CH2:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])[CH:6]=[CH:7][CH:8]=1)[CH3:1] |f:4.5|

Inputs

Step One
Name
Quantity
142.7 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)Cl
Step Two
Name
Quantity
299.9 mg
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
18.3 mg
Type
reactant
Smiles
P
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
palladium cinnamyl chloride
Quantity
7.8 mg
Type
catalyst
Smiles
C(C=CC1=CC=CC=C1)Cl.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction is carried out in the same manner as the reaction in example 3
CUSTOM
Type
CUSTOM
Details
at 110° C.
CUSTOM
Type
CUSTOM
Details
for 12 h
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
O(C)C=1C=C(C=CC1)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 189 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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